2-Piperidinoquinoxaline
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Description
Synthesis Analysis
The synthesis of 2-Piperidinoquinoxaline involves the reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures . This reaction follows pseudo first order kinetics and is not amine catalyzed . The second order rate constant, kA, increases with increasing percentage of DMSO in the solution, in contrast to DMF .Chemical Reactions Analysis
The reaction of 2-chloroquinoxaline with piperidine in various percentages (v/v) of DMSO–H2O and DMF–H2O solutions gave 2-piperidinoquinoxaline and showed overall second order kinetics . The reaction proceeds through an uncatalyzed mechanism by attack formation of a zwitterion intermediate in a slow step followed by a fast expulsion .Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSYWFVBMPVBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinoquinoxaline |
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